tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(cycloheptylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-12(14(17)18-15(2,3)4)11-16-13-9-7-5-6-8-10-13/h12-13,16H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRQMZITJPVHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCCC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Cycloheptylamino 2 Methylpropanoate
Retrosynthetic Disconnection Strategies and Identification of Key Synthons
A logical retrosynthetic analysis of tert-butyl 3-(cycloheptylamino)-2-methylpropanoate begins with the disconnection of the two main fragments: the tert-butyl 2-methylpropanoate (B1197409) backbone and the cycloheptylamino moiety. This leads to two primary retrosynthetic pathways.
The first and most direct approach involves disconnecting the C-N bond, which identifies cycloheptylamine (B1194755) and a tert-butyl 2-methyl-3-halopropanoate (where the halogen is a good leaving group, such as bromine or iodine) as the key synthons. This strategy relies on a nucleophilic substitution reaction where the cycloheptylamine acts as the nucleophile.
A second approach involves the disconnection of the ester bond first, leading to 3-(cycloheptylamino)-2-methylpropanoic acid and tert-butanol (B103910). The subsequent disconnection of the C-N bond in the amino acid intermediate would again point to cycloheptylamine and a suitable three-carbon synthon with a carboxylic acid and a leaving group at the 3-position.
Table 1: Key Synthons for the Synthesis of this compound
| Synthon | Corresponding Reagent |
| Cycloheptylammonium ion | Cycloheptylamine |
| tert-Butyl 2-methyl-3-carbocation equivalent | tert-Butyl 2-methyl-3-halopropanoate |
| 3-(Cycloheptylamino)-2-methylpropanoic acid | 3-(Cycloheptylamino)-2-methylpropanoic acid |
| tert-Butyl cation | tert-Butanol or isobutylene |
Direct Esterification Approaches for tert-Butyl Propanoates
The formation of the tert-butyl ester is a crucial step in the synthesis. Direct esterification methods offer a straightforward route to this functional group.
Catalytic Systems for Ester Bond Formation (e.g., Tin(II) Chloride)
The direct esterification of a carboxylic acid with an alcohol is often an equilibrium-limited process. To drive the reaction towards the product, a catalyst is typically employed. Lewis acids, such as tin(II) chloride (SnCl₂), have proven to be effective catalysts for esterification reactions. The catalytic cycle is believed to involve the coordination of the tin(II) chloride to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The use of tin(II) chloride is advantageous due to its relatively low toxicity, moisture tolerance, and high catalytic activity under mild conditions. In a typical procedure, the carboxylic acid (e.g., 2-methylpropanoic acid) and an excess of the alcohol (e.g., tert-butanol) are heated in the presence of a catalytic amount of tin(II) chloride.
In Situ Generation of Reactive Intermediates for Amidation and Esterification
In a convergent synthetic strategy, it is sometimes advantageous to form both the amide (or in this case, the secondary amine) and ester bonds in a single pot or in a sequential manner without the isolation of intermediates. This can be achieved by the in situ generation of reactive intermediates. For instance, a suitable precursor bearing both the carboxylic acid and a leaving group for the amination step could be employed.
Alternatively, coupling reagents commonly used in peptide synthesis can facilitate both ester and amide bond formation. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an alcohol to form the ester or an amine to form an amide bond. In the context of synthesizing the target molecule, 3-(cycloheptylamino)-2-methylpropanoic acid could be reacted with tert-butanol in the presence of a coupling agent and a suitable catalyst like 4-dimethylaminopyridine (DMAP).
Optimization of Reaction Parameters: Solvent Effects and Temperature Control
The efficiency of direct esterification is highly dependent on the reaction conditions. The choice of solvent can significantly influence the reaction rate and equilibrium position. Non-polar, aprotic solvents are often preferred to minimize side reactions and to facilitate the removal of water, which is a byproduct of the esterification. In some cases, one of the reactants, such as an excess of the alcohol, can serve as the solvent.
Temperature control is also critical. Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as dehydration of the alcohol (particularly for tertiary alcohols like tert-butanol) or decomposition of the product. The optimal temperature is therefore a compromise between reaction rate and selectivity. For tert-butyl esters, which are susceptible to acid-catalyzed decomposition at elevated temperatures, milder conditions are often necessary.
Table 2: Representative Conditions for Direct Esterification
| Catalyst | Solvent | Temperature (°C) | Key Features |
| Tin(II) Chloride | Toluene or neat alcohol | 80-110 | Mild conditions, good yields. |
| Sulfuric Acid | Neat alcohol | 25-80 | Strong acid catalyst, risk of side reactions. |
| DCC/DMAP | Dichloromethane | 0-25 | Mild conditions, suitable for sensitive substrates. |
Amination and Alkylation Strategies for the Cycloheptylamino Moiety
The introduction of the cycloheptylamino group is a key step in the synthesis. This can be achieved through either amination of a suitable electrophile or alkylation of cycloheptylamine.
The more common approach is the alkylation of cycloheptylamine with a tert-butyl propanoate derivative bearing a leaving group at the 3-position, such as tert-butyl 3-bromo-2-methylpropanoate. This is a standard Sₙ2 reaction where the amine acts as the nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction. Common bases for this purpose include potassium carbonate or triethylamine.
Table 3: Reaction Parameters for Alkylation of Cycloheptylamine
| Electrophile | Base | Solvent | Temperature (°C) |
| tert-Butyl 3-bromo-2-methylpropanoate | K₂CO₃ | Acetonitrile | 50-80 |
| tert-Butyl 3-tosyloxy-2-methylpropanoate | Et₃N | DMF | 25-60 |
Stereoselective Synthesis of the 2-Methyl Stereocenter
The 2-methyl group in the propanoate backbone introduces a stereocenter. The control of this stereocenter is crucial for the synthesis of enantiomerically pure this compound. Several strategies can be employed to achieve this.
One approach is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of the 2-methyl stereocenter, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with a propionyl group. The resulting chiral imide can then be stereoselectively alkylated at the α-position with a methyl group. The diastereoselectivity of this alkylation is typically very high. After the methylation, the chiral auxiliary can be removed to yield the enantiomerically enriched 2-methylpropanoic acid, which can then be esterified and further functionalized.
Another strategy is chiral resolution. A racemic mixture of 2-methylpropanoic acid can be reacted with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomer is isolated, the resolving agent can be removed to yield the enantiomerically pure 2-methylpropanoic acid.
Table 4: Comparison of Stereoselective Strategies
| Strategy | Advantages | Disadvantages |
| Chiral Auxiliary | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Resolution | Can be applied to racemic mixtures, well-established technique. | Maximum theoretical yield is 50% for the desired enantiomer without a racemization protocol for the undesired one. |
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis offers a more atom-economical and often more scalable alternative to the use of stoichiometric chiral auxiliaries. For the synthesis of this compound, several catalytic asymmetric strategies could be envisioned, with asymmetric hydrogenation of a suitable prochiral enamine being a particularly promising approach.
A potential catalytic route would involve:
Precursor Synthesis: Preparation of the prochiral enamine precursor, tert-butyl 2-methyl-3-(cycloheptylamino)acrylate. This could potentially be synthesized from tert-butyl 2-methyl-3-oxopropanoate and cycloheptylamine.
Asymmetric Hydrogenation: The key step involves the enantioselective hydrogenation of the C=C double bond of the enamine. This reaction is typically catalyzed by a chiral transition metal complex, often with rhodium or ruthenium and a chiral phosphine ligand. High yields and enantioselectivities (93-97% ee) have been achieved in the asymmetric hydrogenation of unprotected enamino esters using Rh complexes with Josiphos-type ligands. nih.gov The choice of ligand is critical for achieving high enantiomeric excess.
Table 2: Potential Catalytic Systems for Asymmetric Hydrogenation
| Catalyst System | Ligand Type | Substrate Type | Reported Efficiency |
| Rh(I) complexes | Josiphos-type ligands | Unprotected enamino esters and amides | High yields and 93-97% ee nih.gov |
| Ru(II) complexes | Chiral bisphosphine ligands (e.g., BINAP) | β-Ketoesters followed by reductive amination | High yields and enantioselectivities |
| Ir(I) complexes | Spiro phosphoramidite ligands | Unfunctionalized enamines with exocyclic double bonds | High yields and up to 98% ee researchgate.net |
Another catalytic approach could be the conjugate addition of cycloheptylamine to a tert-butyl α,β-unsaturated ester. While this would directly install the amino and ester functionalities, controlling the stereochemistry at the α-position during the conjugate addition can be challenging.
Protecting Group Chemistry in the Synthesis Pathway
In a multi-step synthesis of a molecule with multiple functional groups, the use of protecting groups is often essential to prevent unwanted side reactions. For the synthesis of this compound, the tert-butyl ester itself serves as a protecting group for the carboxylic acid functionality.
Utilization of the tert-Butyl Ester as a Carboxylic Acid Protecting Group
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a variety of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation. This stability allows for transformations on other parts of the molecule without affecting the carboxylic acid moiety.
In the context of the synthesis of this compound, the tert-butyl ester would protect the carboxylic acid during steps such as the introduction of the amino group or modifications to the cycloheptyl ring if necessary.
Selective Deprotection Methodologies for tert-Butyl Esters
The removal of the tert-butyl ester is typically achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation. This allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.
Common reagents for the deprotection of tert-butyl esters include:
Trifluoroacetic acid (TFA): Often used in dichloromethane (DCM) as the solvent, TFA is a strong acid that efficiently cleaves the tert-butyl ester at room temperature.
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄): Aqueous or gaseous HCl in an organic solvent can also be used.
Formic acid: A milder acidic condition for deprotection.
The choice of deprotection conditions would depend on the sensitivity of the final molecule. For this compound, mild acidic conditions would likely be sufficient to yield the corresponding carboxylic acid without affecting the other functional groups.
Process Chemistry Considerations for Scalable Synthesis
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For a scalable synthesis of this compound, an asymmetric catalytic approach is generally preferred over a chiral auxiliary-based method due to the high cost and waste generated by stoichiometric auxiliaries.
Key considerations for a scalable process would include:
Catalyst Loading and Cost: Minimizing the loading of the expensive transition metal catalyst and chiral ligand is crucial. High-turnover catalysts are highly desirable.
Raw Material Costs: The starting materials should be readily available and inexpensive.
Reaction Conditions: Reactions should ideally be run at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment.
Solvent Selection: The use of environmentally benign and easily recyclable solvents is important.
Purification: The final product should be easily purified, preferably through crystallization to avoid costly and solvent-intensive chromatographic methods. A crystalline salt of the product could facilitate purification and handling.
Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary to ensure a safe process.
A potential scalable route could involve the asymmetric hydrogenation of an enamine precursor. This approach often involves a single stereoselective step and can be performed in standard reaction vessels. The development of a robust crystallization method for the final product or a suitable salt would be a critical step in developing a commercially viable process. The in-situ protection of the amino ester after hydrogenation, for example with di-tert-butyldicarbonate, has been shown to be a concise approach that can lead to a crystalline product with high enantiomeric excess. researchgate.net
Reaction Mechanisms and Pathways Involving Tert Butyl 3 Cycloheptylamino 2 Methylpropanoate
Mechanistic Elucidation of Esterification and Amidation Processes Relevant to the Compound
The synthesis of esters and amides from tert-butyl esters, such as tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate, can be achieved through a one-pot process involving the in situ generation of an acid chloride intermediate. researchgate.netorganic-chemistry.org This method utilizes a chlorinating agent like α,α-dichlorodiphenylmethane and a catalyst, such as tin(II) chloride (SnCl₂), under mild conditions. researchgate.netorganic-chemistry.org The reaction proceeds by the conversion of the tert-butyl ester to a more reactive acid chloride, which then readily reacts with various alcohols or amines to yield the corresponding esters or amides in high yields. researchgate.netorganic-chemistry.org This approach is noted for its efficiency and broad applicability to a range of substrates. organic-chemistry.org
The catalytic cycle for esterification catalyzed by monoalkyltin(IV) complexes, which share mechanistic similarities, has been studied using spectroscopic techniques and DFT calculations. researchgate.netrug.nl These studies suggest that under catalytic conditions, mononuclear tin species are the active catalysts. researchgate.netrug.nl The rate-determining step in these reactions is often the carbon-oxygen bond cleavage. researchgate.netrug.nl While the specific kinetics for this compound are not detailed, these general principles of tert-butyl ester reactivity provide a foundational understanding of its transformation pathways.
Catalytic direct amidation reactions can also be performed in tert-butyl acetate, a solvent that offers advantages in safety and sustainability, particularly for polar substrates. rsc.org
Nucleophilic Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is a key functional group influencing its chemical behavior. In general, the nucleophilicity of amines follows the order of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This trend is correlated with their basicity. masterorganicchemistry.com For instance, diethylamine is roughly 100 times more nucleophilic than ethylamine, and about 100,000 times more nucleophilic than ammonia in water. masterorganicchemistry.com
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which encompass both steric and electronic influences, play a critical role in dictating the reaction pathways of this compound. The bulky tert-butyl group and the cycloheptyl ring create significant steric hindrance around the ester and amine functionalities, respectively. researchgate.net
This steric crowding can influence the trajectory of approaching reagents, favoring pathways that minimize steric repulsion. For instance, in nucleophilic substitution reactions, the bulky nature of the molecule may favor mechanisms that proceed through less congested transition states. researchgate.net Electron-withdrawing groups can decrease nucleophilicity and basicity, while bulky substituents can also reduce nucleophilicity due to steric factors. masterorganicchemistry.com
Investigating the Influence of the tert-Butyl Group on Reaction Kinetics and Selectivity
The tert-butyl group is a large and bulky substituent that significantly impacts the structure and properties of molecules to which it is attached. researchgate.net Its primary influence is through steric hindrance, which can slow down or even prevent reactions from occurring at nearby reactive sites. researchgate.net This phenomenon, often referred to as the "tert-butyl effect," is utilized in organic chemistry for the kinetic stabilization of compounds. researchgate.net
In the context of this compound, the tert-butyl group on the ester functionality can affect the rate of both esterification and hydrolysis. For example, in the oxidation of cyclohexane with tert-butyl hydroperoxide, the kinetics suggest a surface-mediated reaction. rsc.org While a direct kinetic study on this compound is not available, the general principles of the tert-butyl effect suggest that reactions at the carbonyl carbon will be slower compared to less hindered esters. This steric bulk can also influence selectivity in reactions where multiple pathways are possible, favoring the formation of products that result from attack at less sterically hindered positions.
| Structural Feature | Influence | Effect on Reaction Rate |
|---|---|---|
| tert-Butyl Group | Steric Hindrance | Decreases rate of reactions at the ester carbonyl |
| Cycloheptyl Group | Steric Hindrance | Reduces nucleophilicity of the secondary amine |
| Secondary Amine | Nucleophilicity | Generally more reactive than primary amines |
Pathways of Dealkylation and Transesterification Reactions
Tert-butyl esters can undergo dealkylation under acidic conditions, a common strategy for protecting carboxylic acids in organic synthesis. The stability of the resulting tert-butyl cation drives this reaction.
Transesterification of tert-butyl esters can be achieved under catalytic conditions. For example, borane catalysts like B(C₆F₅)₃ have been shown to facilitate the transesterification of various tert-butyl esters with α-aryl α-diazoesters under mild and chemoselective conditions. rsc.org Another method involves the use of tin(II) chloride as a catalyst for the direct esterification and amidation of tert-butyl esters, proceeding through an acid chloride intermediate. organic-chemistry.org These methods highlight potential pathways for modifying the ester functionality of this compound.
Potential for Rearrangement Reactions and Side Product Formation
Under certain reaction conditions, molecules with functionalities similar to this compound can undergo rearrangement reactions. For instance, intramolecular rearrangements like the Newman-Kwart rearrangement can occur in related systems at high temperatures, though this specific rearrangement is more relevant to thiocarbamates. organic-chemistry.org
Side product formation is often dictated by reaction conditions and the stability of intermediates. For example, in reactions involving the secondary amine, the formation of by-products can occur if the amine acts as a base rather than a nucleophile, leading to elimination reactions in suitable substrates. The bulky nature of the tert-butyl and cycloheptyl groups can also lead to the formation of unexpected products due to steric-driven rearrangements or fragmentation pathways under harsh conditions. For instance, the alkylation of cumene with tert-butyl alcohol can lead to the formation of isobutylene oligomers as side products. researchgate.net
Based on a comprehensive search of scientific literature and databases, there is no publicly available, in-depth research detailing the advanced spectroscopic and chromatographic characterization of the specific compound this compound. The generation of a scientifically accurate article with detailed, experimental research findings as stipulated by the provided outline is therefore not possible.
The creation of the requested content, including data tables for advanced NMR, high-resolution mass spectrometry, chiral chromatography, vibrational spectroscopy, and single-crystal X-ray diffraction, would require access to primary research data that has not been published for this molecule. To proceed would involve the fabrication of scientific data, which is impermissible.
Consequently, the requested article cannot be generated. The available information is limited to basic properties such as molecular formula (C15H29NO2) and molecular weight (255.4 g/mol ), which are insufficient to construct the detailed analytical overview required by the instructions.
Computational Chemistry and Molecular Modeling of Tert Butyl 3 Cycloheptylamino 2 Methylpropanoate
Conformational Analysis and Energy Minimization Studies
The conformational landscape of tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate is complex due to the flexibility of the cycloheptyl ring and the rotatable bonds in the side chain. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in three-dimensional space.
The cycloheptane (B1346806) ring is known to exist in several conformations, with the twist-chair and chair forms being the most stable. The presence of the bulky amino-propanoate substituent influences the preference for a particular conformation. Energy minimization studies, employing molecular mechanics force fields such as MMFF94 or AMBER, are used to explore the potential energy surface of the molecule. These calculations systematically alter the geometry of the molecule to find the local and global energy minima.
For this compound, the substituent can occupy either an axial or an equatorial-like position on the cycloheptyl ring. Generally, bulky substituents favor equatorial positions to minimize steric hindrance. libretexts.org The orientation of the tert-butyl group and the relative stereochemistry of the methyl group on the propanoate chain further contribute to the conformational diversity. The lowest energy conformer is expected to adopt a geometry that minimizes non-bonded steric interactions, such as those between the tert-butyl group, the cycloheptyl ring, and the amino side chain.
Table 1: Calculated Relative Energies of Key Conformers
| Conformer | Cycloheptane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Twist-Chair | Equatorial-like | 0.00 |
| 2 | Twist-Chair | Axial-like | 2.5 |
| 3 | Chair | Equatorial-like | 0.8 |
Note: The data in this table is hypothetical and representative of typical energy differences found in conformational studies.
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of this compound. These calculations can be used to determine the distribution of electrons within the molecule, identify reactive sites, and understand its chemical behavior.
The distribution of electron density is crucial for understanding intermolecular interactions. A molecular electrostatic potential (MEP) map can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the nitrogen atom of the amino group and the oxygen atoms of the ester group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom on the amino group would be a region of positive potential.
Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
Note: The data in this table is hypothetical and representative of values obtained from DFT calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their movements over time. MD simulations can reveal how the molecule flexes, and changes conformation, and interacts with its environment, such as a solvent.
In an aqueous environment, MD simulations can illustrate the formation and dynamics of hydrogen bonds between the amino group and water molecules. The hydrophobic tert-butyl and cycloheptyl groups are expected to influence the local water structure. rsc.org The simulations can also provide insights into the conformational flexibility of the molecule in solution, showing transitions between different low-energy states. This information is valuable for understanding how the molecule might interact with biological targets.
Reaction Pathway Modeling and Transition State Characterization for Synthetic Steps
Computational modeling can be used to investigate the mechanisms of the chemical reactions involved in the synthesis of this compound. A key synthetic step would likely involve the reaction between cycloheptanone (B156872) and a suitable amine, followed by subsequent reactions to form the final product.
By modeling the reaction pathway, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can be used to calculate the geometries and energies of reactants, products, and transition states. This information can help in optimizing reaction conditions to improve yield and selectivity. For instance, modeling the reductive amination of cycloheptanone would involve characterizing the transition state for the nucleophilic attack of the amine on the carbonyl carbon and the subsequent reduction step.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. These calculations are based on determining the magnetic shielding around each nucleus in the molecule. The predicted chemical shifts are valuable for assigning the peaks in an experimental NMR spectrum.
Infrared (IR) spectroscopy measures the vibrational frequencies of the chemical bonds in a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the absorption peaks in an IR spectrum. The calculated frequencies can help in identifying the characteristic functional groups present in the molecule, such as the C=O stretch of the ester and the N-H bend of the amine.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 175 |
| C(CH₃)₃ | 80 |
| C(CH₃)₃ | 28 |
| CH (cycloheptyl, attached to N) | 60 |
| CH₂ (cycloheptyl) | 25-35 |
| CH (propanoate) | 45 |
| CH₂ (propanoate) | 50 |
Note: The data in this table is hypothetical and represents typical chemical shift ranges for these functional groups.
Table 4: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=O Stretch (ester) | 1730 |
Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for these functional groups.
Derivatives, Analogues, and Advanced Chemical Transformations of Tert Butyl 3 Cycloheptylamino 2 Methylpropanoate
Synthesis of Analogues with Modified Cycloalkylamino Substituents
The synthesis of tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate is typically achieved through a conjugate addition, specifically an aza-Michael reaction. This reaction involves the addition of an amine (cycloheptylamine) to an α,β-unsaturated ester (tert-butyl methacrylate). This synthetic strategy is highly adaptable for the creation of analogues.
By substituting cycloheptylamine (B1194755) with other primary or secondary cycloalkylamines, a library of structurally related analogues can be systematically produced. This approach allows for the investigation of how the size and nature of the cycloalkyl ring influence the properties and subsequent reactivity of the resulting β-amino ester. The reaction is generally catalyzed by a base or can proceed thermally, offering a straightforward route to these novel compounds.
Table 1: Synthesis of Analogues via Aza-Michael Addition
| Amine Reactant | Resulting Analogue Name |
|---|---|
| Cyclopentylamine | tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate |
| Cyclohexylamine | tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate |
| Cyclooctylamine | tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate |
| Piperidine | tert-Butyl 2-methyl-3-(piperidin-1-yl)propanoate |
Preparation of Derivatives with Diverse Ester Protecting Groups
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its facile removal under mild acidic conditions. However, its conversion into other ester forms (transesterification) is a key transformation that enhances the synthetic utility of the parent compound.
This transformation can be achieved through various catalytic methods. For instance, acid-catalyzed transesterification with a different alcohol (e.g., methanol (B129727), ethanol, or benzyl alcohol) can replace the tert-butyl group. Other modern protocols, such as those using borane or zinc-cluster catalysts, offer mild and chemoselective alternatives for this conversion. This allows for the introduction of ester groups that may be required for subsequent synthetic steps or for modulating the properties of the final molecule.
Table 2: Transesterification of this compound
| Alcohol Reagent | Catalyst/Conditions | Resulting Ester Derivative |
|---|---|---|
| Methanol | H₂SO₄ (catalytic), heat | Methyl 3-(cycloheptylamino)-2-methylpropanoate |
| Ethanol | Borane catalyst | Ethyl 3-(cycloheptylamino)-2-methylpropanoate |
| Benzyl alcohol | Ti(IV) alkoxide | Benzyl 3-(cycloheptylamino)-2-methylpropanoate |
Amidation Reactions Leading to Novel Amide Derivatives
Direct conversion of the ester functionality into an amide bond is a powerful tool for creating derivatives with significantly different chemical and physical properties. For tert-butyl esters, this transformation can be challenging due to the steric hindrance of the tert-butyl group. However, specific methods have been developed to facilitate this reaction efficiently.
One effective strategy involves a one-pot reaction where the tert-butyl ester is treated with a chlorinating agent and a catalyst, such as tin(II) chloride (SnCl₂), to generate an acid chloride intermediate in situ. This highly reactive intermediate is then immediately trapped by a primary or secondary amine to form the desired amide in high yield under mild conditions. nih.govresearchgate.netfrontiersin.org Alternatively, direct amidation can be promoted by strong bases which facilitate the nucleophilic attack of an amine. nih.gov
Table 3: Synthesis of Amide Derivatives
| Amine Reagent | Reaction Method | Resulting Amide Derivative |
|---|---|---|
| Aniline | SnCl₂-catalyzed amidation | 3-(Cycloheptylamino)-N-phenyl-2-methylpropanamide |
| Diethylamine | SnCl₂-catalyzed amidation | 3-(Cycloheptylamino)-N,N-diethyl-2-methylpropanamide |
| Benzylamine | Base-promoted amidation | N-Benzyl-3-(cycloheptylamino)-2-methylpropanamide |
Functionalization of the Propanoate Backbone via Selective Reactions
The propanoate backbone of the molecule offers another site for chemical modification, specifically at the α-carbon (the C2 position). The hydrogen atom at this position is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. libretexts.orgchemistrysteps.comresearchgate.net This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. fiveable.mepressbooks.pub
This reaction, known as enolate alkylation, allows for the introduction of a wide range of alkyl groups at the C2 position, creating a new stereocenter. The diastereoselectivity of this alkylation can often be controlled by the reaction conditions and the existing stereochemistry of the molecule. researchgate.netacs.orgnih.gov This method provides a powerful means to build molecular complexity and synthesize α-substituted β-amino esters.
Table 4: α-Alkylation of the Propanoate Backbone
| Base | Electrophile (Alkyl Halide) | Resulting Functionalized Product |
|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide | tert-Butyl 3-(cycloheptylamino)-2,2-dimethylpropanoate |
| LDA | Benzyl bromide | tert-Butyl 2-benzyl-3-(cycloheptylamino)-2-methylpropanoate |
| LDA | Allyl bromide | tert-Butyl 2-allyl-3-(cycloheptylamino)-2-methylpropanoate |
Applications as a Versatile Synthetic Intermediate in Complex Organic Synthesis
The ability to selectively modify this compound at three different positions—the amino group, the ester group, and the propanoate backbone—renders it a highly versatile synthetic intermediate. Each class of derivative serves as a unique building block for more complex molecular architectures.
Analogues with modified cycloalkylamino groups can be used to probe structure-activity relationships in medicinal chemistry or to fine-tune the physical properties of materials.
Derivatives with different ester groups provide flexibility in multi-step syntheses, allowing for selective deprotection or modification. The corresponding carboxylic acid, obtained after deprotection, can be coupled with alcohols, amines, or other nucleophiles to construct larger molecules like peptides or polymers.
Amide derivatives introduce a robust and structurally important functional group, common in pharmaceuticals and biologically active compounds.
Backbone-functionalized products create highly substituted β-amino acid derivatives, which are valuable precursors for synthesizing peptidomimetics, alkaloids, and other complex natural products.
Future Directions and Emerging Research Themes
Development of Sustainable and Green Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact and enhance safety. For the synthesis of tert-Butyl 3-(cycloheptylamino)-2-methylpropanoate, future research is expected to focus on replacing traditional synthetic methods with more sustainable alternatives.
One promising area is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of various β-amino acid esters through Michael addition reactions. mdpi.com These enzymatic methods offer high selectivity under mild reaction conditions, often in greener solvents like methanol (B129727) or even in solvent-free systems, which significantly reduces the generation of hazardous waste. mdpi.comrsc.org Another green approach involves the use of microwave irradiation to promote reactions, which can lead to shorter reaction times and reduced energy consumption compared to conventional heating. rsc.org
Furthermore, the development of solvent-free or "neat" reaction conditions is a key goal in green synthesis. For the formation of the tert-butyl ester group, methods utilizing tert-butanol (B103910) with reagents like anhydrous magnesium sulfate (B86663) and boron trifluoride diethyl etherate offer an alternative to traditional acid-catalyzed reactions with isobutylene. eco-vector.comresearchgate.net Research into solid acid catalysts or recyclable catalysts could further enhance the sustainability of these processes. researchgate.net
Table 1: Comparison of Conventional and Green Synthesis Approaches for β-Amino Esters
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Catalyst | Often uses stoichiometric amounts of strong acids or bases. | Enzymatic catalysts (e.g., lipases), solid acid catalysts. mdpi.com |
| Solvents | Typically involves volatile organic compounds (VOCs). | Greener solvents (e.g., methanol, water) or solvent-free conditions. mdpi.comrsc.org |
| Energy Source | Conventional heating requiring significant energy input. | Microwave irradiation, ultrasound. rsc.orgorganic-chemistry.org |
| Byproducts | Can generate significant amounts of hazardous waste. | Minimal byproduct formation, often with recyclable catalysts. |
| Reaction Conditions | Often harsh temperatures and pressures. | Mild reaction conditions (e.g., room temperature, atmospheric pressure). mdpi.com |
Integration into Automated Synthesis Platforms and Flow Chemistry
The integration of automated synthesis platforms and flow chemistry is set to transform the production of complex molecules like this compound. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling up. scispace.comacs.org
For the synthesis of β-amino esters, continuous-flow microreactors have been shown to significantly improve reaction efficiency. mdpi.com A potential automated flow synthesis of this compound could involve the following steps:
Michael Addition: A packed-bed reactor containing an immobilized catalyst could be used for the conjugate addition of cycloheptylamine (B1194755) to a suitable α,β-unsaturated ester precursor.
In-line Purification: The output from the reactor could be passed through a scavenger resin to remove any unreacted starting materials or byproducts.
Real-time Monitoring: In-line analytical techniques, such as FT-IR or UV-Vis spectroscopy, could be used to monitor the reaction progress and product formation in real-time.
This integrated approach allows for the rapid optimization of reaction parameters and the efficient production of the target molecule with high purity. acs.org The modular nature of flow chemistry systems also enables the telescoping of multiple reaction steps, reducing the need for intermediate isolation and purification. scispace.com
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Achieving high levels of stereoselectivity is a critical challenge in the synthesis of chiral molecules like this compound, which contains a stereocenter at the 2-position of the propanoate backbone. Future research will undoubtedly focus on the development of novel catalytic systems that can provide high enantioselectivity and diastereoselectivity.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. rsc.org Chiral Brønsted acids, Brønsted bases, and phase-transfer catalysts have been successfully applied to the asymmetric synthesis of β-amino acid derivatives. rsc.org For instance, a chiral phosphoric acid catalyst could potentially be used to control the stereochemistry of the Michael addition of cycloheptylamine.
In addition to organocatalysis, the development of new chiral metal complexes continues to be an active area of research. Catalytic systems based on metals such as rhodium, iridium, and palladium have shown great promise in various asymmetric transformations. researchgate.netmdpi.com For the synthesis of β-amino acids, catalytic systems that can achieve dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, are particularly attractive. mdpi.com
Table 2: Emerging Catalytic Systems for Asymmetric Synthesis of β-Amino Acid Derivatives
| Catalyst Type | Example | Advantages | Potential Application |
| Organocatalysts | Chiral Phosphoric Acids, Proline derivatives | Metal-free, environmentally benign, high enantioselectivity. rsc.org | Asymmetric Michael addition of cycloheptylamine. |
| Metal Complexes | Chiral Rhodium or Iridium catalysts | High turnover numbers, broad substrate scope. researchgate.netmdpi.com | Asymmetric hydrogenation or conjugate addition. |
| Biocatalysts | Engineered Enzymes (e.g., transaminases) | High specificity, mild reaction conditions, biodegradable. | Direct amination of a suitable keto-ester precursor. |
Advanced Analytical Methodologies for In-Process Control and Purity Assessment
The development of advanced analytical methodologies is crucial for ensuring the quality and purity of complex molecules. For this compound, which is a chiral compound, the accurate determination of enantiomeric purity is of paramount importance.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for the separation and quantification of enantiomers. yakhak.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the resolution of a wide range of chiral compounds, including amino acid esters. yakhak.org
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comchromatographyonline.com SFC often provides faster separations and uses more environmentally friendly mobile phases (typically supercritical CO2 with a small amount of a co-solvent). chromatographyonline.com For the analysis of diastereomers, both HPLC and SFC on a variety of stationary phases, including chiral columns, can be employed. hplc.eu
For in-process control, techniques that can provide real-time information are highly desirable. Process Analytical Technology (PAT) tools, such as in-situ FT-IR and Raman spectroscopy, can be integrated into reactors to monitor reaction kinetics and the formation of intermediates and products. This allows for precise control over the reaction and ensures consistent product quality.
Table 3: Advanced Analytical Techniques for Chiral Purity Assessment
| Technique | Principle | Advantages | Application for the Target Compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. yakhak.org | High resolution, well-established, wide availability of CSPs. | Determination of enantiomeric excess. |
| Chiral SFC | Separation using a supercritical fluid as the mobile phase on a chiral column. chromatographyonline.comchromatographyonline.com | Fast analysis, reduced solvent consumption, complementary selectivity to HPLC. | High-throughput screening of enantiomeric purity. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged enantiomers in an electric field in the presence of a chiral selector. | High efficiency, low sample and reagent consumption. | Orthogonal method for purity confirmation. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Provides information on absolute configuration. | Confirmation of the stereochemistry of the final product. |
Q & A
Q. What are the key methodological steps for synthesizing tert-butyl 3-(cycloheptylamino)-2-methylpropanoate?
Synthesis typically involves:
- Amine Protection : The cycloheptylamine group may be protected using Boc (tert-butoxycarbonyl) or similar groups to prevent undesired side reactions during esterification .
- Esterification : Reaction of the protected amine with 2-methylpropanoic acid derivatives under catalysis. For example, bis(trifluoromethanesulfonyl)imide (Tf2NH) in CH2Cl2 at 0°C has been used for efficient tert-butylation of carboxylic acids, achieving yields up to 76% .
- Deprotection : Removal of protecting groups under acidic conditions (e.g., HCl/dioxane) to yield the final product.
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR in deuterated solvents (e.g., DMSO-d6) resolve stereochemical ambiguities and confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography : Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity (>95% recommended for pharmacological studies) .
Q. What purification methods are most effective for isolating this compound?
- Flash Chromatography : Silica gel columns with gradient elution (e.g., hexane/EtOAc) effectively separate byproducts .
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystalline yield .
Q. How should this compound be stored to ensure stability?
- Conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the cycloheptylamino moiety .
- Container : Amber glass vials to minimize light-induced degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts : Use palladium-based catalysts with chiral ligands (e.g., BINAP) for stereoselective coupling reactions .
- Solvent Effects : Polar solvents (e.g., DMF) may enhance stereochemical control by stabilizing transition states .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., NH) using D2O .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What strategies address steric hindrance from the cycloheptylamino group during functionalization?
- Microwave-Assisted Synthesis : Accelerate reaction rates under high-temperature, high-pressure conditions to overcome steric barriers .
- Protecting Group Engineering : Bulkier groups (e.g., trityl) may shield reactive sites, directing regioselectivity .
Q. How can researchers evaluate the compound’s bioactivity and mechanism of action?
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to proteins, guiding structure-activity relationship (SAR) studies .
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
